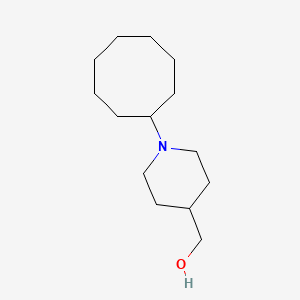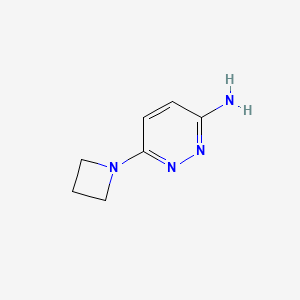![molecular formula C10H8N4O B1491750 2-(呋喃-2-基)吡唑并[1,5-a]嘧啶-6-胺 CAS No. 1476093-87-4](/img/structure/B1491750.png)
2-(呋喃-2-基)吡唑并[1,5-a]嘧啶-6-胺
描述
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
科学研究应用
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as protein kinases, leading to changes in their activity .
Biochemical Pathways
Given its potential inhibition of protein kinases , it could affect pathways related to cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
Related compounds have shown good oral bioavailability , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential inhibition of protein kinases , it could lead to changes in cell growth, differentiation, migration, and metabolism.
生化分析
Biochemical Properties
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound has shown affinity for binding to specific receptors, thereby influencing signal transduction mechanisms within cells .
Cellular Effects
The effects of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . Furthermore, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which disrupts phosphorylation events critical for cell signaling . This compound also binds to DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can interact with various proteins, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine.
Dosage Effects in Animal Models
The effects of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine.
Transport and Distribution
The transport and distribution of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is critical for understanding its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-carbaldehyde with a hydrazine derivative to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction time .
化学反应分析
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents
相似化合物的比较
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities but different structural features.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties, this compound has a different ring fusion pattern compared to pyrazolo[1,5-a]pyrimidines.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse biological activities
The uniqueness of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine lies in its specific structural features and the presence of the furan ring, which can influence its chemical reactivity and biological interactions.
属性
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJPJWVUZUBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)
![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)
![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)
![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)
![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)
![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491681.png)

![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1491684.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)


![6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1491690.png)
